3-Hydroxytetradecanenitrile
Description
3-Hydroxytetradecanenitrile is a nitrile derivative featuring a hydroxyl group at the third carbon of a tetradecane chain. It is commonly utilized as a key intermediate in organic synthesis, particularly in the preparation of lactones via Blaise reactions. The hydroxyl group in this molecule often requires protection (e.g., using trialkylsilyl or alkoxyalkyl groups) to prevent undesired side reactions during synthetic steps . Its reactivity in the presence of zinc and alkyl 2-bromooctanoates underscores its versatility in forming iminohexadecanoate derivatives, which are subsequently cyclized to yield target lactones .
Properties
CAS No. |
113576-56-0 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
3-hydroxytetradecanenitrile |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14,16H,2-12H2,1H3 |
InChI Key |
ILNUGZHDTJANGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Addition: One common method for synthesizing hydroxynitriles is the nucleophilic addition of hydrogen cyanide (HCN) to aldehydes or ketones.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 3-Hydroxytetradecanenitrile typically involves large-scale nucleophilic addition reactions, where the precursor aldehyde or ketone is reacted with HCN in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Hydroxynitriles can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
3-Hydroxytetradecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in biological pathways and its potential as a biochemical marker.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxytetradecanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The enzyme inhibitory activity is due to its interaction with active sites of specific enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between 3-hydroxytetradecanenitrile and other hydroxy nitriles or nitrile derivatives highlight distinct differences in chain length, branching, and unsaturation, which influence their physical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Key Features of 3-Hydroxytetradecanenitrile and Structurally Related Compounds
Structural and Functional Differences
- Chain Length: 3-Hydroxytetradecanenitrile (C14) and 3-hydroxynonadecanenitrile (C19) differ significantly in chain length, impacting their solubility and melting points. Longer chains (e.g., C19) typically exhibit higher hydrophobicity and lower solubility in polar solvents compared to shorter analogs .
- Branching : 3-Hydroxy-4,4-dimethylpentanenitrile’s branched structure reduces its crystallinity and melting point relative to straight-chain hydroxy nitriles, making it more suitable for low-temperature reactions .
- Unsaturation : Compounds like 3-hexyldec-3-enenitrile and 3-hydroxy-4-pentenenitrile contain double bonds, which enhance their reactivity in addition reactions (e.g., hydrogenation or cycloadditions) .
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